molecular formula C14H18N4O B4522687 5-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)pyrimidin-2-amine

5-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)pyrimidin-2-amine

Cat. No.: B4522687
M. Wt: 258.32 g/mol
InChI Key: PSPNJVLBRZQHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 2-aminopyrimidine core substituted with a 4-methoxyphenethylaminomethyl group.

Properties

IUPAC Name

5-[[2-(4-methoxyphenyl)ethylamino]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-19-13-4-2-11(3-5-13)6-7-16-8-12-9-17-14(15)18-10-12/h2-5,9-10,16H,6-8H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPNJVLBRZQHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CN=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)pyrimidin-2-amine typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 2-(4-methoxyphenyl)ethylamine. This intermediate is then reacted with pyrimidine-2-carbaldehyde under reductive amination conditions to form the desired compound. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Chemical Reactions Analysis

5-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-2-amine Derivatives

Structural and Functional Group Variations

The following table compares key structural features, physicochemical properties, and bioactivity of the target compound with analogs:

Compound Name Substituents Molecular Weight Key Properties/Bioactivity Synthesis Method (Reference)
5-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)pyrimidin-2-amine (Target) 4-Methoxyphenethylaminomethyl ~287.33* Hypothesized receptor binding via methoxyphenyl group Likely reductive amination
5-(4-Methoxyphenyl)pyrimidin-2-amine (CAS 31408-47-6) 4-Methoxyphenyl (directly attached) 201.22 Antimicrobial activity (implied) Suzuki coupling
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-Methoxyphenylaminomethyl, 2-fluorophenyl, methyl, phenyl 454.50 Antimicrobial, intramolecular H-bonding Multi-step alkylation
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine 4-Trifluoromethylanilino, methyl, phenyl 504.50 Enhanced lipophilicity (CF3 group) Pd-catalyzed cross-coupling
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 4-Ethoxyanilino, methyl, phenyl, fluorophenyl 468.52 Intermolecular H-bonding, π-π stacking Suzuki-Miyaura coupling

*Calculated based on structural formula.

Key Observations:
  • Methoxyphenyl vs.
  • Aminomethyl Linker: The target compound’s flexible ethylamino linker may enhance conformational adaptability for receptor binding compared to rigid aryl groups (e.g., in ) .

Crystallographic and Stability Considerations

  • Hydrogen Bonding: The target compound’s aminomethyl group may form intramolecular H-bonds (as in ), stabilizing its conformation. In contrast, derivatives like rely on intermolecular H-bonds for crystal packing .
  • Dihedral Angles : The methoxyphenyl group’s orientation relative to the pyrimidine ring (dihedral angle ~12–15°) in may influence stacking interactions with biological targets compared to bulkier substituents (e.g., trifluoromethyl in ) .

Biological Activity

5-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)pyrimidin-2-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following molecular formula:

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.29 g/mol
  • CAS Number : Not specified in the sources.

The presence of the methoxy group and the pyrimidine ring contributes to its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.53 μM against HCT-116 cells, indicating potent activity as a tubulin polymerization inhibitor .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
5-{[2-(4-Methoxyphenyl)ethyl]amino}methyl pyrimidin-2-amineHCT-1160.53Tubulin polymerization inhibition
Compound AHeLa0.060Inhibition of mitotic spindle assembly
Compound BMOLT-40.019Selective cytotoxicity

The mechanism of action for this class of compounds often involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that these compounds can induce G2/M phase arrest, which is critical for their anticancer effects .

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A study investigated the antiproliferative effects of several pyrimidine derivatives, including those structurally similar to 5-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)pyrimidin-2-amine). The results indicated a strong correlation between structural modifications and increased potency against cancer cell lines such as HeLa and HCT-116 .
  • In Vivo Studies : In vivo studies have shown that certain derivatives exhibit selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment regimens .
  • Crystallographic Studies : Crystallographic analyses have provided insights into the binding interactions between these compounds and their biological targets, revealing key structural features that enhance their efficacy as inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.